molecular formula C24H24N4O3 B11562778 4-hydroxy-1,3,7-trimethyl-N-(2-methylphenyl)-2-oxo-5-phenyl-1,2,3,5-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide

4-hydroxy-1,3,7-trimethyl-N-(2-methylphenyl)-2-oxo-5-phenyl-1,2,3,5-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B11562778
M. Wt: 416.5 g/mol
InChI Key: GATXQKYFVDXRQW-UHFFFAOYSA-N
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Description

1,3,7-TRIMETHYL-N-(2-METHYLPHENYL)-2,4-DIOXO-5-PHENYL-1H,2H,3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,7-TRIMETHYL-N-(2-METHYLPHENYL)-2,4-DIOXO-5-PHENYL-1H,2H,3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step reactions starting from simpler organic molecules. One common approach involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate . The reaction conditions often require heating and the use of desiccants like calcium chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization from solvents like toluene .

Chemical Reactions Analysis

Types of Reactions

1,3,7-TRIMETHYL-N-(2-METHYLPHENYL)-2,4-DIOXO-5-PHENYL-1H,2H,3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1,3,7-TRIMETHYL-N-(2-METHYLPHENYL)-2,4-DIOXO-5-PHENYL-1H,2H,3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3,7-TRIMETHYL-N-(2-METHYLPHENYL)-2,4-DIOXO-5-PHENYL-1H,2H,3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist . The pathways involved may include signal transduction cascades and gene expression regulation .

Properties

Molecular Formula

C24H24N4O3

Molecular Weight

416.5 g/mol

IUPAC Name

1,3,7-trimethyl-N-(2-methylphenyl)-2,4-dioxo-5-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C24H24N4O3/c1-14-10-8-9-13-17(14)26-22(29)18-15(2)25-21-20(19(18)16-11-6-5-7-12-16)23(30)28(4)24(31)27(21)3/h5-13,19,25H,1-4H3,(H,26,29)

InChI Key

GATXQKYFVDXRQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC3=C(C2C4=CC=CC=C4)C(=O)N(C(=O)N3C)C)C

Origin of Product

United States

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